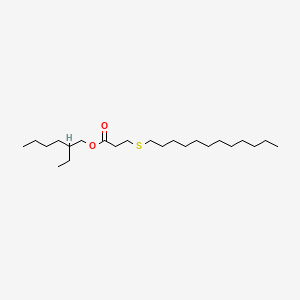
2-Ethylhexyl 3-(dodecylthio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 3-(dodecylthio)propionate is a chemical compound with the molecular formula C23H46O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-(dodecylthio)propionate typically involves the esterification of 3-(dodecylthio)propionic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-(dodecylthio)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters
Scientific Research Applications
2-Ethylhexyl 3-(dodecylthio)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of lubricants, surfactants, and other industrial products
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3-(dodecylthio)propionate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The thioether group can undergo oxidation to form reactive intermediates, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 3-(dodecylsulfanyl)propanoate
- 2-Ethylhexyl 3-(dodecylthio)propanoate
Uniqueness
2-Ethylhexyl 3-(dodecylthio)propionate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its long alkyl chain and thioether group contribute to its hydrophobic nature and reactivity, making it suitable for various applications .
Biological Activity
2-Ethylhexyl 3-(dodecylthio)propionate, with the molecular formula C23H46O2S, is a chemical compound that has garnered attention for its potential biological activities and applications across various fields, including chemistry, biology, and medicine. This compound is synthesized through the esterification of 3-(dodecylthio)propionic acid with 2-ethylhexanol, often using catalysts like sulfuric acid under reflux conditions.
| Property | Value |
|---|---|
| CAS No. | 93918-94-6 |
| Molecular Weight | 386.7 g/mol |
| IUPAC Name | 2-ethylhexyl 3-dodecylsulfanylpropanoate |
| InChI Key | IHZZQTXEGJYUKL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCSSCCC(=O)OCC(CC)CCCC |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its interaction with cellular components and potential therapeutic properties.
The compound's mechanism of action involves its interaction with enzymes and receptors within biological systems. The thioether group can undergo oxidation to generate reactive intermediates that may interact with cellular components, influencing metabolic pathways and cellular functions.
Case Studies and Research Findings
- Cell Membrane Interaction : Research indicates that compounds similar to this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is crucial for drug delivery systems where membrane interaction is essential for therapeutic efficacy.
- Toxicological Assessments : Regulatory bodies have evaluated the compound for potential toxicity. Reports suggest that while it exhibits beneficial biological activities, there are concerns regarding its environmental impact and safety profile, necessitating further studies to assess long-term effects .
- Therapeutic Applications : Investigations into the therapeutic applications of this compound have shown promise in drug formulations, particularly as a drug delivery agent due to its hydrophobic nature and ability to encapsulate hydrophilic drugs effectively.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 2-Ethylhexyl 3-(dodecylsulfanyl)propanoate, this compound displays unique properties attributed to its specific molecular structure. The presence of the thioether group contributes to its distinct reactivity and biological interactions.
| Compound | Unique Feature |
|---|---|
| This compound | Thioether group enhances reactivity |
| 2-Ethylhexyl 3-(dodecylsulfanyl)propanoate | Sulfanyl group alters solubility |
Properties
CAS No. |
93918-94-6 |
|---|---|
Molecular Formula |
C23H46O2S |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
2-ethylhexyl 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C23H46O2S/c1-4-7-9-10-11-12-13-14-15-16-19-26-20-18-23(24)25-21-22(6-3)17-8-5-2/h22H,4-21H2,1-3H3 |
InChI Key |
IHZZQTXEGJYUKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















